Homoselenacalix[4]arenes: synthetic exploration and metallosupramolecular chemistry†
Organic & Biomolecular Chemistry Pub Date: 2012-06-22 DOI: 10.1039/C2OB25760B
Abstract
Homoselenacalix[4]arenes were synthesized by a [2 + 2] reductive coupling protocol favouring the cyclotetramers. The inner and outer-rim decoration was varied and a bicyclic derivative was prepared by a similar one-pot procedure. Conformational analysis in solution and the solid state showed noticeable differences between the homoselenacalix[4]arenes and the analogous homothiacalix[4]arenes and provided insight into the metal binding potential of the Se-bridged macrocycles. The homoselenacalix[4]arenes were found to bind Ag(I). Complexation was visualized in the solid state and different packing networks were formed depending on the counter ions applied.
![Graphical abstract: Homoselenacalix[4]arenes: synthetic exploration and metallosupramolecular chemistry](http://scimg.chem960.com/usr/1/C2OB25760B.jpg)
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